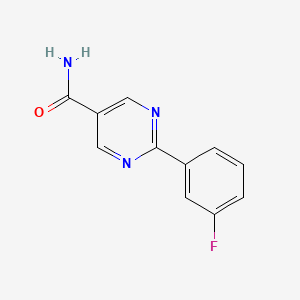

2-(3-Fluorophenyl)pyrimidine-5-carboxamide

Description

2-(3-Fluorophenyl)pyrimidine-5-carboxamide is a fluorinated pyrimidine derivative characterized by a pyrimidine core substituted at the 2-position with a 3-fluorophenyl group and at the 5-position with a carboxamide moiety. This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting enzymes (e.g., kinases, histone deacetylases) and receptors. The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the carboxamide group facilitates hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

2-(3-fluorophenyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O/c12-9-3-1-2-7(4-9)11-14-5-8(6-15-11)10(13)16/h1-6H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCLQMVSFMOGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662747 | |

| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960198-56-5 | |

| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Fluorophenyl)pyrimidine-5-carboxamide is a compound belonging to the pyrimidine family, characterized by its unique structural features that include a fluorinated phenyl group and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Fluorophenyl)pyrimidine-5-carboxamide is CHFNO, with a molecular weight of approximately 218.20 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Numerous studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures to 2-(3-Fluorophenyl)pyrimidine-5-carboxamide have shown promising results against various cancer cell lines:

- Cytotoxicity : Research indicates that derivatives with fluorinated phenyl groups exhibit enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, related compounds demonstrated IC values ranging from 0.87 to 12.91 µM, outperforming standard treatments like 5-Fluorouracil (5-FU) which had IC values of approximately 17.02 µM .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Studies using molecular docking have revealed that these compounds interact favorably with key proteins involved in cancer cell proliferation and survival pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is another area of interest:

- COX-2 Inhibition : Some studies have reported that similar compounds effectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, certain derivatives exhibited IC values comparable to celecoxib, a well-known anti-inflammatory drug .

- In Vivo Studies : Experimental models have shown that these compounds can significantly reduce inflammation markers in carrageenan-induced paw edema assays, suggesting their potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-Fluorophenyl)pyrimidine-5-carboxamide can be influenced by various structural modifications:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 2-(3-Fluorophenyl)pyrimidine-5-carboxamide | Fluorinated phenyl group | Enhanced anticancer activity |

| 4-(Fluorophenyl)pyrimidine-5-carboxamide | Different fluorine position | Varies in binding affinity |

| 2-(Chlorophenyl)pyrimidine-5-carboxamide | Chlorinated phenyl group | Different electronic properties affecting reactivity |

| 2-(Methylphenyl)pyrimidine-5-carboxamide | Methyl-substituted phenyl group | Variation in lipophilicity |

This table illustrates how variations in substituent position and type can significantly influence the chemical behavior and biological activity of pyrimidine derivatives.

Case Studies

- Breast Cancer Treatment : A study evaluated the cytotoxic effects of various pyrimidine derivatives against MDA-MB-231 cells, revealing that compounds similar to 2-(3-Fluorophenyl)pyrimidine-5-carboxamide exhibited selective cytotoxicity, highlighting their potential as targeted therapies for triple-negative breast cancer .

- Inflammation Model : In a rat model of inflammation, the administration of pyrimidine derivatives resulted in significant reductions in edema, correlating with decreased levels of pro-inflammatory cytokines .

Scientific Research Applications

Anticancer Potential

Research indicates that 2-(3-Fluorophenyl)pyrimidine-5-carboxamide exhibits promising anticancer activity . It has been subjected to various in vitro studies against multiple cancer cell lines, including:

- MCF-7 (breast cancer)

- DU145 (prostate cancer)

- A549 (lung cancer)

In these studies, the compound demonstrated significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin. The IC values for several derivatives were reported to be lower than those of established treatments, indicating higher potency against specific cancer types .

Study 1: Antiproliferative Activity

In a comprehensive study evaluating novel pyrimidine derivatives, compounds similar to 2-(3-Fluorophenyl)pyrimidine-5-carboxamide were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results highlighted that certain derivatives exhibited high cytotoxicity against MCF-7 and DU145 cells, with IC values significantly lower than those of conventional drugs .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of pyrimidine carboxamide derivatives, including 2-(3-Fluorophenyl)pyrimidine-5-carboxamide. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . This suggests that the compound could serve as a lead structure for developing more effective anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

ACY-775 (2-((1-(3-Fluorophenyl)-cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide)

- Structural Differences: Incorporates a cyclohexylamino group and an N-hydroxy substitution on the carboxamide.

- Key Advantage : The N-hydroxy group enhances metal-binding capacity, critical for HDAC inhibition.

N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide

- Structural Differences : Features a tetrahydropyrimidine ring, multiple fluorine atoms (3-chloro-4-fluorophenyl, 2,4-difluorobenzyl), and a 4-oxo group.

- Biological Activity : Likely targets proteases or kinases due to the tetrahydropyrimidine scaffold. The chloro and difluoro substitutions improve lipophilicity and membrane permeability .

2-(Phenylthio)pyrimidine-5-carboxylic Acid

- Structural Differences : Replaces the carboxamide with a carboxylic acid and introduces a phenylthio group at the 2-position.

- Application : Serves as a precursor for covalent inhibitors, where the thioether linkage enables irreversible binding to cysteine residues in target proteins .

Fluorophenyl Positional Isomers

4-Amino-2-ureidopyrimidine-5-carboxamide

- Structural Differences: Substitutes the 3-fluorophenyl group with a 4-amino-2-ureido moiety.

- Biological Activity : Targets lipid metabolism disorders by stimulating hepatic LDL receptors. The ureido group enhances solubility and hydrogen-bonding capacity .

2-[[(2,4-Dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-N-(5-fluoro-2-pyridinyl)cyclopropanecarboxamide

- Structural Differences : Incorporates a cyclopropane ring and a 5-fluoro-2-pyridinyl group.

Key Research Findings

- NNMT Inhibition : Pyrimidine-5-carboxamide derivatives with cyclopropyl substituents (e.g., compounds from WO 2021/025975 A1) exhibit IC₅₀ values <100 nM for NNMT, a target for type 2 diabetes and chronic kidney disease .

- HDAC Inhibition: ACY-775 demonstrates nanomolar potency against HDAC6, with >10-fold selectivity over HDAC1, attributed to the bulky cyclohexylamino group .

- Covalent Inhibition : Thioether analogs (e.g., 2-(phenylthio)pyrimidine-5-carboxylic acid) show irreversible binding kinetics, making them suitable for targeting resistant enzyme variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.